[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone
Description
Its key features include:
- Piperazine moiety: A six-membered ring with two nitrogen atoms, commonly associated with CNS activity.
- Methoxy-substituted pyridine side chain: Enhances lipophilicity and metabolic stability.
- 3,4-Difluorophenyl group: Fluorine atoms improve bioavailability and binding affinity through electronic effects .
Its empirical formula is C30H40F2N4O2 (molecular weight: 526.66 g/mol), distinguishing it from simpler psychotropic agents .
Structure
3D Structure
Properties
Molecular Formula |
C30H40F2N4O2 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1 |
InChI Key |
RDSAUPRYZCQORM-RIVQXRJNSA-N |
Isomeric SMILES |
CC(CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Biological Activity
The compound [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone (commonly referred to as ACQ090) is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
ACQ090 has been studied primarily for its interaction with various biological targets including receptors and enzymes. Notably:
- Farnesyltransferase Inhibition : Preliminary studies suggest that ACQ090 acts as a farnesyltransferase inhibitor. This enzyme is critical in the post-translational modification of proteins that are involved in cell signaling pathways related to cancer progression. The inhibition of this enzyme can lead to apoptosis in cancer cells by disrupting these signaling pathways .
- Cell Cycle Arrest : Research indicates that ACQ090 induces cell cycle arrest at the S phase in HepG2 liver cancer cells. This was demonstrated through flow cytometry analysis showing an increase in the percentage of cells in the S phase upon treatment with the compound .
- Mitochondrial Dysfunction : The compound has also been shown to alter the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2), leading to mitochondrial dysfunction and activation of caspase-3, a key player in the apoptotic pathway .
Biological Activity
The biological activities of ACQ090 can be summarized as follows:
Case Studies
- HepG2 Cell Line Study : In vitro studies on HepG2 cells treated with ACQ090 showed significant cytotoxic effects with IC50 values ranging from 6.92 to 8.99 μM. These results indicate that ACQ090 is more potent than some established antitumor agents like Sunitinib .
- Mechanistic Studies : Further investigations have focused on elucidating the molecular interactions between ACQ090 and its targets using molecular docking studies. These studies suggest that ACQ090 binds effectively to the active site of farnesyltransferase, similar to other known inhibitors .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators
Structural Complexity: Compound X integrates three distinct pharmacophores (isoquinoline, piperazine, methoxypyridine), enabling multitarget interactions compared to simpler analogs like 6,7-dimethoxyisoquinoline or Bupropion . The stereochemical configuration (4S,4aS,8aR) optimizes binding to serotonin/dopamine receptors, a feature absent in achiral compounds like pyrimidine-piperazine derivatives .
Functional Group Impact: The 3,4-difluorophenyl group increases electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., dichlorophenyl or trimethoxyphenyl derivatives) . Methoxypyridine enhances metabolic stability over pyrimidine or tetrazole-containing compounds, which may undergo faster hepatic clearance .
Fluorine substituents may confer anti-inflammatory properties, as seen in fluorinated antipsychotics like Lurasidone .
Research Implications
- Drug Development : Compound X’s structural complexity offers a template for designing multitarget ligands, particularly for CNS disorders requiring polypharmacology .
- Limitations : Higher molecular weight (526.66 g/mol) may challenge blood-brain barrier permeability compared to lighter compounds like Fluoxetine (309.33 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
